(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone
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Overview
Description
The compound “(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone” is a complex organic molecule that features a combination of furan, sulfonyl, pyrrolidine, and pyrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the furan-2-ylmethyl sulfonyl group, the pyrrolidin-1-yl group, and the 5-methyl-1-phenyl-1H-pyrazol-4-yl group. Typical synthetic routes may include:
Formation of the furan-2-ylmethyl sulfonyl group: This could involve the sulfonylation of furan-2-ylmethanol using a sulfonyl chloride reagent under basic conditions.
Formation of the pyrrolidin-1-yl group: This might involve the reaction of pyrrolidine with an appropriate electrophile.
Formation of the 5-methyl-1-phenyl-1H-pyrazol-4-yl group: This could be synthesized through the cyclization of a hydrazine derivative with an appropriate diketone.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: The furan ring could be susceptible to oxidation under certain conditions.
Reduction: The sulfonyl group might be reduced to a sulfide under strong reducing conditions.
Substitution: The pyrrolidin-1-yl and pyrazole groups could participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield a furanone derivative, while reduction of the sulfonyl group could produce a sulfide.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications as a drug candidate or pharmacophore in medicinal chemistry.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Participating in redox reactions: Influencing cellular oxidative stress.
Comparison with Similar Compounds
Similar Compounds
(3-(furan-2-ylmethyl)sulfonyl)pyrrolidine: Similar structure but lacks the pyrazole group.
(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone: Similar structure but lacks the furan and sulfonyl groups.
Uniqueness
The combination of furan, sulfonyl, pyrrolidine, and pyrazole groups in a single molecule makes this compound unique. This structural diversity could result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-15-19(12-21-23(15)16-6-3-2-4-7-16)20(24)22-10-9-18(13-22)28(25,26)14-17-8-5-11-27-17/h2-8,11-12,18H,9-10,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZLWLMEPNGSKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(C3)S(=O)(=O)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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